2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(19-9-7-14(8-10-19)13-5-6-13)11-20-12-18-15-3-1-2-4-16(15)20/h1-4,12H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIVJHFNBPUMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the ethanone moiety: This step might involve the reaction of the benzimidazole derivative with an appropriate acylating agent.
Cyclopropylidenepiperidine synthesis:
Final coupling: The final step involves coupling the benzimidazole derivative with the cyclopropylidenepiperidine under suitable conditions, such as using a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to the formation of reduced benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Key Observations :
- The cyclopropane-piperidine group in the target compound may confer greater steric hindrance and metabolic stability compared to aryl or oxadiazole substituents.
- Synthesis of ethanone-linked benzimidazoles often involves base-sensitive steps, where acetyl groups may be cleaved (e.g., in ).
Key Observations :
- Oxadiazole-thioether derivatives (e.g., ) exhibit stronger antioxidant activity than aryl-substituted analogs, likely due to radical stabilization by sulfur and nitrogen heteroatoms.
- The absence of electron-withdrawing groups (e.g., nitro in ) in the target compound may reduce antimicrobial potency but improve CNS penetration.
Physicochemical Properties
Key Observations :
- The cyclopropane-piperidine group increases lipophilicity (LogP ~3.5), suggesting enhanced membrane permeability but poor aqueous solubility.
- Nitro-substituted analogs exhibit higher polarity, aligning with their antimicrobial efficacy .
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.
Synthesis and Characterization
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various carbonyl compounds. For the specific compound , a method involving cyclopropylidenepiperidine as a substituent has been employed. The characterization of synthesized compounds is often performed using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm structure and purity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives. For instance, compounds containing the benzimidazole moiety have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1) , an enzyme involved in tumor immune evasion. The compound this compound has shown promising results in inhibiting IDO1 activity in various cancer cell lines.
Table 1: Antitumor Activity Data
| Compound | Target Enzyme | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | IDO1 | 0.003 | HeLa |
| Compound B | IDO1 | 0.022 | M109 |
| This compound | IDO1 | TBD | TBD |
This table summarizes the inhibitory concentrations of various compounds against IDO1, indicating that benzimidazole derivatives can enhance anticancer immune responses.
Antimicrobial Activity
In addition to its antitumor properties, the compound also exhibits antimicrobial activity . Studies have shown that benzimidazole derivatives can effectively inhibit the growth of various bacteria and fungi, including resistant strains such as MRSA.
Table 2: Antimicrobial Activity Data
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | < 1 |
| Compound D | Mycobacterium smegmatis | 3.9 - 7.8 |
| This compound | TBD | TBD |
The biological activity of benzimidazole derivatives is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The interaction with IDO1 leads to reduced tryptophan catabolism, enhancing T-cell responses against tumors.
- Disruption of Cell Membrane Integrity : In antimicrobial applications, these compounds may disrupt bacterial cell membranes or inhibit essential biosynthetic pathways.
Case Studies
A recent case study focused on the development of a series of benzimidazole derivatives, including the compound , demonstrating their efficacy against various cancer cell lines and resistant microbial strains. The findings suggest that modifications to the benzimidazole structure can significantly enhance biological activity.
Q & A
Q. What are the optimal synthetic routes for 2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone, and how can reaction conditions be standardized?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of benzoimidazole derivatives with piperidine-based intermediates. Key steps include:
- Coupling Reactions: Use of catalysts like potassium carbonate in refluxing dioxane to facilitate nucleophilic substitution (e.g., replacing chloro or thio groups with cyclopropane-containing moieties) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product from by-products .
- Yield Optimization: Adjusting temperature (60–80°C) and solvent polarity to minimize side reactions. For example, anhydrous conditions reduce hydrolysis of sensitive intermediates .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR are essential for confirming substituent positions. For instance, the cyclopropane proton signals appear as distinct multiplets in the 1.5–2.5 ppm range, while benzoimidazole protons resonate at 7.5–8.5 ppm .
- Mass Spectrometry: High-resolution ESI-MS provides exact mass verification (e.g., molecular ion peak at m/z 350.18 for CHNO) .
- IR Spectroscopy: Confirms functional groups like carbonyl (C=O stretch at ~1650 cm) and aromatic C-H bonds .
Q. How can researchers assess the compound’s antimicrobial activity in vitro?
- Methodological Answer:
- Agar Diffusion/Broth Microdilution: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values are determined using serial dilutions (2–256 µg/mL) .
- Positive Controls: Compare with standard antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .
- Mechanistic Insights: Combine with fluorescence-based assays (e.g., membrane permeability tests using propidium iodide) .
Advanced Research Questions
Q. What computational strategies are effective for molecular docking studies with this compound?
- Methodological Answer:
- Target Selection: Prioritize enzymes like GSK-3β or fungal CYP51, where benzoimidazole derivatives show affinity .
- Software Tools: Use AutoDock Vina or Schrödinger Suite with optimized force fields. Validate docking poses via MD simulations (NAMD/GROMACS) .
- Binding Affinity Analysis: Calculate ΔG values and hydrogen-bonding interactions (e.g., benzoimidazole N-H with active-site residues) .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., consistent cell lines, incubation times). For example, discrepancies in IC values may arise from varying incubation periods (24 vs. 48 hours) .
- Meta-Analysis: Compare structural analogs (e.g., substituent effects on piperidine rings) to identify activity trends .
- Control Experiments: Include solvent controls (DMSO ≤1% v/v) to rule out cytotoxicity artifacts .
Q. What strategies are recommended for Structure-Activity Relationship (SAR) studies on derivatives?
- Methodological Answer:
- Core Modifications: Replace the cyclopropane group with spirocyclic or fused rings to evaluate steric effects .
- Substituent Screening: Introduce electron-withdrawing groups (e.g., -NO) at the benzoimidazole 5-position to enhance electrophilic interactions .
- Bioisosteric Replacement: Swap the ethanone linker with thiourea or amide groups to improve solubility .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?
- Methodological Answer:
- Twinning Issues: Common in piperidine-containing structures. Use SHELXL’s TWIN/BASF commands to model twin domains .
- Disorder Handling: Apply restraints to cyclopropane and piperidine moieties during refinement.
- Data Quality: Collect high-resolution (<1.0 Å) data at synchrotron sources to resolve overlapping electron densities .
Method Development & Validation
Q. How can analytical methods be developed to quantify impurities in bulk samples?
- Methodological Answer:
- HPLC-DAD: Use a C18 column (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm. Calibrate against reference standards (e.g., synthetic by-products) .
- Forced Degradation: Expose the compound to heat (40°C), light (UV), and humidity (75% RH) to identify degradation products .
Q. What in vitro toxicity assays are suitable for preclinical evaluation?
- Methodological Answer:
Q. How can lab-scale synthesis be scaled up without compromising purity?
- Methodological Answer:
- Solvent Selection: Replace dioxane with safer alternatives (e.g., THF) for large-scale reflux .
- Continuous Flow Systems: Improve heat dissipation and reduce reaction time (e.g., microreactors for exothermic steps) .
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
